
Diethyl (octadecanoylamino)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (octadecanoylamino)propanedioate is a compound that belongs to the class of malonic esters It is characterized by the presence of a long-chain fatty acid amide linked to a propanedioate (malonate) ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (octadecanoylamino)propanedioate typically involves the reaction of diethyl malonate with octadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the octadecanoyl chloride to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (octadecanoylamino)propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines or alcohols
Major Products
Hydrolysis: Octadecanoic acid and diethyl malonate
Oxidation: Octadecanoic acid derivatives
Substitution: Various substituted amides or esters
Wissenschaftliche Forschungsanwendungen
Diethyl (octadecanoylamino)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of diethyl (octadecanoylamino)propanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its long-chain fatty acid moiety may allow it to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, the compound’s ester and amide groups can participate in biochemical reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler malonic ester without the long-chain fatty acid amide.
Octadecanamide: Contains the long-chain fatty acid amide but lacks the malonic ester moiety.
Diethyl (hexadecanoylamino)propanedioate: Similar structure but with a shorter fatty acid chain.
Uniqueness
Diethyl (octadecanoylamino)propanedioate is unique due to its combination of a malonic ester and a long-chain fatty acid amide. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
651312-92-4 |
|---|---|
Molekularformel |
C25H47NO5 |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
diethyl 2-(octadecanoylamino)propanedioate |
InChI |
InChI=1S/C25H47NO5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(27)26-23(24(28)30-5-2)25(29)31-6-3/h23H,4-21H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
NPSVUGPTNGSMEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


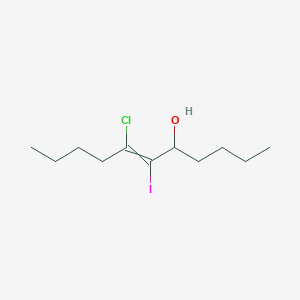

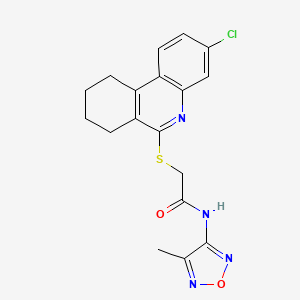
![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)
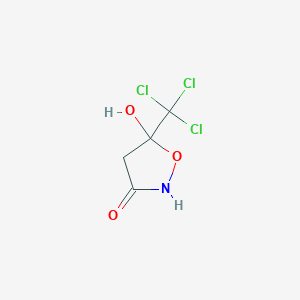
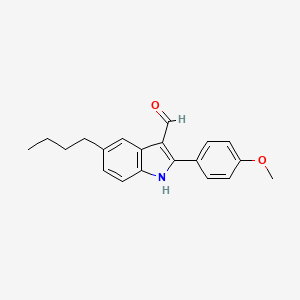

propanedinitrile](/img/structure/B12588379.png)
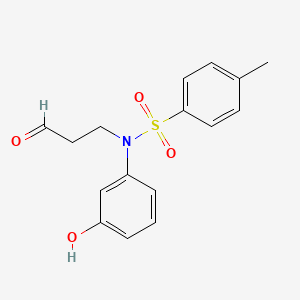

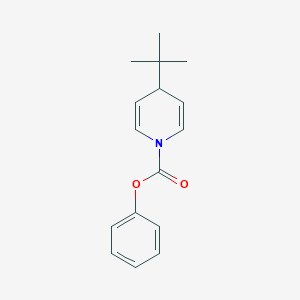
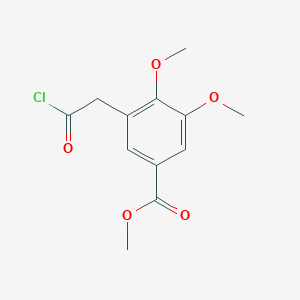
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
